2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine is a complex organic compound that belongs to the acridine family. Acridines are recognized for their diverse applications in medicinal chemistry, particularly as anticancer agents and fluorescent dyes. This specific compound incorporates a tetrazole ring, which is often utilized in pharmaceuticals due to its bioisosteric properties. The compound's structure contributes to its potential biological activities, making it a subject of interest in various scientific fields.
The compound can be synthesized from commercially available precursors through established chemical methods. It is also available for purchase through various chemical suppliers, indicating its relevance in research and industrial applications.
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine can be classified as:
The synthesis of 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine typically involves several steps:
The synthetic routes may vary depending on the desired yield and purity of the final product. Industrial production may employ continuous flow chemistry or automated reactors to enhance efficiency and scalability.
The molecular structure of 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine features:
The molecular formula is CHClN, with a molecular weight of approximately 330.20 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological targets .
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine can undergo various chemical reactions:
These reactions are significant for developing new compounds with enhanced properties or specific biological activities. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and selectivity.
The mechanism of action for 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine primarily involves its ability to intercalate into DNA. This interaction disrupts DNA replication and transcription processes, leading to cell death—an important feature for potential anticancer applications. The tetrazole moiety may also enhance binding affinity to specific molecular targets within cells .
Key physical properties include:
Chemical properties include:
Relevant analyses indicate that these properties are crucial for determining the compound's suitability in various applications .
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine has several scientific uses:
Two-Pore Domain Potassium (K₂P) channels constitute a distinct family of potassium leak channels that critically regulate cellular excitability by stabilizing the resting membrane potential. Unlike voltage-gated or calcium-activated potassium channels, K₂P channels generate background leak currents that are largely voltage-independent. Their activity is dynamically modulated by diverse physicochemical stimuli, including mechanical stretch, temperature fluctuations, cellular lipids, pH changes, and pharmacological agents [1] [5] [9]. The K₂P family encompasses 15 members classified into six subfamilies: TWIK (Tandem of P domains in a Weak Inward-rectifying Potassium channel), TREK (TWIK-Related Potassium channel), TASK (TWIK-Related Acid-Sensitive Potassium channel), TALK (TWIK-Related Alkaline pH-activated Potassium channel), THIK (Tandem Pore Domain Halothane-Inhibited Potassium channel), and TRESK (TWIK-Related Spinal cord Potassium channel) [9].
Table 1: Major K₂P Channel Subfamilies and Physiological Roles
| Subfamily | Members | Key Regulatory Stimuli | Primary Tissue Distribution |
|---|---|---|---|
| TREK | TREK-1 (K₂P2.1), TREK-2 (K₂P10.1), TRAAK (K₂P4.1) | Mechanical stretch, temperature, polyunsaturated fatty acids, neuroprotective agents | Central nervous system, peripheral sensory neurons |
| TASK | TASK-1 (K₂P3.1), TASK-3 (K₂P9.1) | Extracellular acidosis, hypoxia, anesthetics | Brainstem, respiratory neurons, adrenal cortex |
| TALK | TALK-1 (K₂P16.1), TALK-2 (K₂P17.1) | Extracellular alkalosis | Pancreas, kidney, lung |
| THIK | THIK-1 (K₂P13.1), THIK-2 (K₂P12.1) | Halothane, neurotransmitters | Microglia, thalamus |
| TRESK | TRESK (K₂P18.1) | Calcium signaling, neurotransmitters | Dorsal root ganglia, spinal cord |
The TREK subfamily (TREK-1, TREK-2, TRAAK) exhibits exceptional polymodal sensitivity, functioning as molecular integrators of cellular stress and chemical mediators. These channels are activated by neuroprotective compounds (e.g., riluzole), polyunsaturated fatty acids (e.g., arachidonic acid), lysophospholipids, physical membrane deformation, and clinically relevant volatile anesthetics (e.g., halothane). Conversely, they are inhibited by neurotransmitters, antidepressants (e.g., fluoxetine), and local anesthetics [1] [5] [7]. This regulatory diversity positions TREK channels as promising targets for neurological and cardiovascular therapeutics, particularly in pathologies involving aberrant neuronal excitability, such as chronic pain, depression, epilepsy, and ischemic stroke [1] [3] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6